Bz-Glu-OH
Overview
Description
Bz-Glu-OH is an organic compound that serves as an important intermediate in various chemical reactions. It is a derivative of L-glutamic acid, where the amino group is protected by a benzoyl group. This compound is known for its applications in organic synthesis, particularly in the protection of amino acids during peptide synthesis .
Mechanism of Action
Target of Action
N-Benzoyl-L-glutamic acid (Bz-Glu-OH) is a derivative of glutamic acid, which is an important amino acid involved in various metabolic processes It’s known that glutamic acid and its derivatives play a crucial role in protein synthesis and other cellular functions .
Mode of Action
It’s known that it’s a benzoyl derivative of glutamic acid . This suggests that it might interact with its targets in a similar way as glutamic acid but with additional interactions due to the benzoyl group. The benzoyl group could potentially alter the compound’s interaction with its targets, leading to different biochemical effects .
Biochemical Pathways
This compound, being a derivative of glutamic acid, is likely involved in the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival
Pharmacokinetics
As a derivative of glutamic acid, it’s reasonable to assume that it might share some pharmacokinetic properties with glutamic acid and its other derivatives .
Result of Action
Given its structural similarity to glutamic acid, it’s likely that it participates in similar biological processes, such as protein synthesis and other cellular functions .
Action Environment
Like other biochemical compounds, factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bz-Glu-OH can be synthesized through the reaction of benzoyl chloride with L-glutamic acid. The reaction typically occurs in an anhydrous organic solvent such as ethanol or dimethylformamide (DMF). The process involves the formation of an amide bond between the benzoyl group and the amino group of L-glutamic acid .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as refluxing, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bz-Glu-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bz-Glu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids in peptide synthesis.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein folding.
Medicine: this compound serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-aspartic acid: Similar in structure but with an aspartic acid backbone.
N-Benzoyl-L-phenylalanine: Contains a phenylalanine backbone instead of glutamic acid.
N-Benzoyl-L-lysine: Features a lysine backbone.
Uniqueness
Bz-Glu-OH is unique due to its specific structure, which allows it to serve as an effective protecting group for amino acids. Its ability to prevent side reactions during peptide synthesis makes it a valuable compound in organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-benzamidopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-36-6 | |
Record name | N-Benzoyl-L-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYL-L-GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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